molecular formula C21H18Cl2N2O4S B4195336 2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)propanamide

2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)propanamide

Cat. No.: B4195336
M. Wt: 465.3 g/mol
InChI Key: FCHPCNOQGYIPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)propanamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a dichlorophenyl ring and a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)propanamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-phenoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

2,5-dichlorobenzenesulfonyl chloride+4-phenoxyanilineThis compound\text{2,5-dichlorobenzenesulfonyl chloride} + \text{4-phenoxyaniline} \rightarrow \text{this compound} 2,5-dichlorobenzenesulfonyl chloride+4-phenoxyaniline→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions.

Scientific Research Applications

2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)propanamide involves its interaction with specific molecular targets in biological systems. The sulfonyl group can form strong interactions with proteins, enzymes, or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichlorobenzenesulfonamide
  • 4-phenoxyaniline
  • N-(4-phenoxyphenyl)propanamide

Uniqueness

2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)propanamide is unique due to the combination of its sulfonyl and phenoxyphenyl groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O4S/c1-14(25-30(27,28)20-13-15(22)7-12-19(20)23)21(26)24-16-8-10-18(11-9-16)29-17-5-3-2-4-6-17/h2-14,25H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHPCNOQGYIPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)propanamide
Reactant of Route 3
Reactant of Route 3
2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)propanamide
Reactant of Route 4
Reactant of Route 4
2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)propanamide
Reactant of Route 5
Reactant of Route 5
2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)propanamide
Reactant of Route 6
Reactant of Route 6
2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.